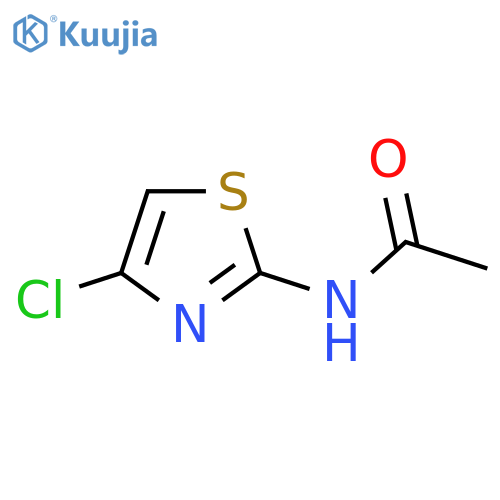Cas no 89283-43-2 (N-(4-Chlorothiazol-2-yl)acetamide)

89283-43-2 structure
商品名:N-(4-Chlorothiazol-2-yl)acetamide
CAS番号:89283-43-2
MF:C5H5ClN2OS
メガワット:176.623998403549
MDL:MFCD19688657
CID:1031125
PubChem ID:57417100
N-(4-Chlorothiazol-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-Chlorothiazol-2-yl)acetamide
- N-(4-Chloro-1,3-thiazol-2-yl)acetamide
- N-(4-Chloro-thiazol-2-yl)-acetamide
- DTXSID70726265
- SCHEMBL1938172
- CS-0362279
- AKOS016845155
- F19659
- BTTCWGSJNRDNED-UHFFFAOYSA-N
- alpha-chloron-(thiazol-2-yl)acetamide
- 89283-43-2
- J-523050
-
- MDL: MFCD19688657
- インチ: 1S/C5H5ClN2OS/c1-3(9)7-5-8-4(6)2-10-5/h2H,1H3,(H,7,8,9)
- InChIKey: BTTCWGSJNRDNED-UHFFFAOYSA-N
- ほほえんだ: ClC1=CSC(=N1)NC(C)=O
計算された属性
- せいみつぶんしりょう: 175.9811117g/mol
- どういたいしつりょう: 175.9811117g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 70.2Ų
N-(4-Chlorothiazol-2-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059005153-1g |
N-(4-Chlorothiazol-2-yl)acetamide |
89283-43-2 | 95% | 1g |
$372.00 | 2023-08-31 | |
| Chemenu | CM189476-1g |
N-(4-Chlorothiazol-2-yl)acetamide |
89283-43-2 | 95% | 1g |
$476 | 2023-02-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1432949-1g |
N-(4-chlorothiazol-2-yl)acetamide |
89283-43-2 | 95+% | 1g |
¥3561.00 | 2024-04-26 | |
| Chemenu | CM189476-1g |
N-(4-Chlorothiazol-2-yl)acetamide |
89283-43-2 | 95% | 1g |
$430 | 2021-08-05 | |
| TRC | N119865-250mg |
N-(4-Chlorothiazol-2-yl)acetamide |
89283-43-2 | 250mg |
$ 200.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | Y0979363-5g |
N-(4-chlorothiazol-2-yl)acetamide |
89283-43-2 | 95% | 5g |
$1450 | 2024-08-02 | |
| eNovation Chemicals LLC | Y0979363-5g |
N-(4-chlorothiazol-2-yl)acetamide |
89283-43-2 | 95% | 5g |
$1340 | 2025-02-27 | |
| TRC | N119865-125mg |
N-(4-Chlorothiazol-2-yl)acetamide |
89283-43-2 | 125mg |
$ 120.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | Y0979363-1g |
N-(4-chlorothiazol-2-yl)acetamide |
89283-43-2 | 95% | 1g |
$645 | 2023-09-02 | |
| eNovation Chemicals LLC | Y0979363-5g |
N-(4-chlorothiazol-2-yl)acetamide |
89283-43-2 | 95% | 5g |
$1340 | 2025-02-25 |
N-(4-Chlorothiazol-2-yl)acetamide 関連文献
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
89283-43-2 (N-(4-Chlorothiazol-2-yl)acetamide) 関連製品
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 2279938-29-1(Alkyne-SS-COOH)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
